(1R,3S)-3-Aminocyclopentanecarboxylic acid

Neuroscience GABA Receptor Pharmacology Chiral Drug Discovery

This (1R,3S)-isomer of 3-aminocyclopentanecarboxylic acid is a conformationally restricted chiral building block mandatory for stereospecific applications. Unlike generic mixtures or alternative isomers, only the (1R,3S) configuration delivers reproducible activity in CCR1 antagonist synthesis (validated route to BMS-457), GABA-C receptor pharmacology (EC50: 78.5 µM at ρ1, 63.8 µM at ρ2), and cyclic RGD peptide integrin targeting. Batch identity is verifiable by optical rotation ([α]D²⁵ = -6.0° ± 2°, c = 1 in H₂O). For research requiring precise stereochemistry, this isomer is non-negotiable.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 49805-32-5
Cat. No. B3180995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-3-Aminocyclopentanecarboxylic acid
CAS49805-32-5
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)O)N
InChIInChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
InChIKeyMLLSSTJTARJLHK-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3S)-3-Aminocyclopentanecarboxylic Acid (CAS 49805-32-5): A Conformationally Restricted Chiral Building Block for Peptidomimetic and Pharmaceutical Synthesis


(1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS 49805-32-5), also known as (-)-cis-3-aminocyclopentanecarboxylic acid, is a chiral, non-proteinogenic amino acid featuring a cyclopentane ring that enforces a specific spatial orientation of its amino and carboxyl groups [1]. This conformational restriction makes it a valuable building block for peptidomimetics and bioactive compounds, particularly where precise stereochemistry is critical for biological activity . The compound exists as one of four possible stereoisomers of 3-aminocyclopentanecarboxylic acid, and its specific (1R,3S) configuration is identical to the amino acid degradation product of the natural antibiotic amidinomycin, underscoring its biological relevance [2].

Why (1R,3S)-3-Aminocyclopentanecarboxylic Acid Cannot Be Interchanged with Other Stereoisomers or Analogues


The 3-aminocyclopentanecarboxylic acid scaffold exists as four distinct stereoisomers—two cis (enantiomeric) and two trans (enantiomeric)—and the biological activity of these compounds is exquisitely sensitive to the relative orientation of the amino and carboxyl groups [1]. Substituting the (1R,3S)-cis isomer with its enantiomer, a trans isomer, or a less constrained analogue can result in a complete loss of activity, a shift from agonist to antagonist behavior, or a dramatic change in potency [2]. This stereochemical sensitivity arises because the cyclopentane ring acts as a rigid scaffold that pre-organizes the pharmacophore, and only the correct three-dimensional presentation matches the target receptor's binding site topography [3]. Therefore, for applications where stereochemistry dictates function—such as receptor pharmacology, chiral peptide synthesis, or enantioselective catalysis—procurement of the precise (1R,3S) isomer is mandatory; a generic '3-aminocyclopentanecarboxylic acid' mixture or an alternative isomer will not yield reproducible or intended results.

Quantitative Differentiation of (1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Comparator-Based Evidence Guide


Stereochemistry-Dependent Agonist Potency at Human GABA-C Receptors: (+)-CACP vs. (-)-CACP

At human homomeric ρ1 and ρ2 GABA-C receptors, the enantiomers of cis-3-aminocyclopentanecarboxylic acid ((+)-CACP and (-)-CACP) exhibit markedly different agonist potencies. The (1R,3S)-isomer, (-)-CACP, acts as a partial agonist but is approximately 3-fold less potent than its enantiomer, (+)-CACP [1]. This data demonstrates that even within the cis-constrained scaffold, the absolute stereochemistry dictates functional potency, reinforcing that the (1R,3S)-isomer is a distinct chemical entity with its own unique pharmacological profile [1].

Neuroscience GABA Receptor Pharmacology Chiral Drug Discovery

Differential Inhibition of GABA Binding Sites: cis-3-ACPC vs. trans-3-ACPC

In rat brain synaptic membrane preparations, trans-3-aminocyclopentanecarboxylic acid (trans-3-ACPC) and cis-3-aminocyclopentanecarboxylic acid (cis-3-ACPC) show distinct inhibition profiles at Na-independent and Na-dependent GABA binding sites. Trans-3-ACPC is 7 times more potent than cis-3-ACPC at inhibiting Na-independent GABA binding, whereas this potency difference narrows to 1.6-fold for Na-dependent binding [1]. This indicates that the relative spatial arrangement of the amino and carboxyl groups is interpreted differently by distinct GABA binding sites, and that the cis-isomer exhibits a unique selectivity profile compared to the trans-isomer [1].

Neurochemistry Receptor Binding Assay Ligand Discovery

Physical Property Differentiation: (1R,3S)-3-Aminocyclopentanecarboxylic Acid vs. (1S,3R)-Enantiomer

As a chiral molecule, (1R,3S)-3-aminocyclopentanecarboxylic acid exhibits a specific optical rotation that is opposite in sign to its enantiomer, (1S,3R)-3-aminocyclopentanecarboxylic acid. The (1R,3S)-isomer is characterized by a specific optical rotation of [α]D²⁵ = -6.0° ± 2° (c = 1 in H₂O) . This property is not merely a descriptor but a critical quality attribute for verifying enantiomeric purity and ensuring batch-to-batch consistency in applications requiring chiral integrity.

Chiral Separation Analytical Chemistry Quality Control

Application-Specific Differentiation: Enabling the Synthesis of BMS-457, a Potent CCR1 Antagonist

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a specifically cited and critical starting material for the synthesis of BMS-457, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1) . The preparation of BMS-457 relies on the defined (1R,3S)-stereochemistry of this cyclopentane β-amino acid to impart the correct three-dimensional shape required for high-affinity receptor binding [1]. Using an alternative isomer, such as the (1S,3R)-enantiomer or a trans-isomer, would yield a diastereomeric product with a completely different pharmacological profile and would not lead to the intended CCR1 antagonist.

Medicinal Chemistry Chemokine Receptor Inflammation

Enhanced Integrin Binding in Tumor-Targeting Probes: ACP Scaffold vs. ACH Scaffold

In the design of cyclic RGD peptides for tumor-targeted MRI contrast agents, incorporation of an aminocyclopentane (ACP) carboxylic acid scaffold yielded a conjugate (Gd-DOTA-c(RGD-ACP-K)) with superior integrin binding affinity compared to a conjugate incorporating an aminocyclohexane (ACH) scaffold [1]. Binding affinity studies showed that both the ACP- and ACH-containing conjugates exhibited higher affinity for integrin receptors than a reference cyclic RGDyK peptide, but the ACP-based conjugate demonstrated a measurable improvement over the larger ACH ring system, suggesting that the five-membered ring's conformational constraint is more favorable for the target binding pocket [1].

Molecular Imaging MRI Contrast Agents Tumor Targeting

Defined Application Scenarios for (1R,3S)-3-Aminocyclopentanecarboxylic Acid Based on Quantitative Evidence


Stereospecific Synthesis of BMS-457, a CCR1 Antagonist Lead Compound

For medicinal chemistry groups developing chemokine receptor antagonists, (1R,3S)-3-aminocyclopentanecarboxylic acid is the required chiral building block for the synthesis of BMS-457 . This established use case provides a validated synthetic route and a known biological target, accelerating the development of novel CCR1-targeting therapeutics for inflammatory diseases .

Chiral Scaffold for GABA-C Receptor Pharmacology Studies

In neuroscience research focused on GABA-C receptor pharmacology, the (1R,3S)-isomer serves as a key tool compound. The published EC50 values for (-)-CACP at human ρ1 and ρ2 receptors (78.5 µM and 63.8 µM, respectively) provide a quantitative benchmark for evaluating new ligands and probing the stereochemical requirements of the GABA-C receptor orthosteric site .

Conformational Constraint for Tumor-Targeting Peptide Conjugates

For the development of targeted molecular imaging agents or therapeutics, incorporating (1R,3S)-3-aminocyclopentanecarboxylic acid into cyclic RGD peptides has been shown to enhance integrin receptor binding affinity compared to larger cycloalkane scaffolds . This application is directly relevant for projects designing novel MRI contrast agents or drug conjugates for oncology applications.

Chiral Resolution and Enantiopurity Validation in Analytical Chemistry

In analytical and quality control laboratories, the specific optical rotation of [α]D²⁵ = -6.0° ± 2° (c = 1 in H₂O) provides a definitive, instrument-based method for verifying the identity and enantiomeric purity of (1R,3S)-3-aminocyclopentanecarboxylic acid batches . This property is essential for ensuring the correct isomer is used in downstream asymmetric synthesis or chiral separation method development.

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